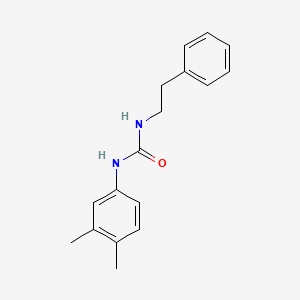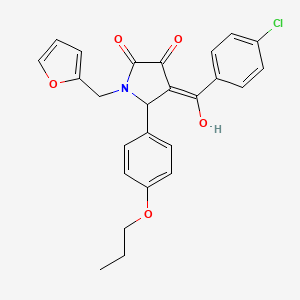
N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide, also known as DPA, is a chemical compound that has gained attention for its potential use in scientific research. DPA is a member of the acetamide class of compounds, which are known for their diverse biological activities. In
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide is not fully understood, but it is believed to involve its interaction with the sigma-1 receptor. This receptor is located in the endoplasmic reticulum and is involved in the regulation of calcium homeostasis, protein folding, and cell survival. N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide has been shown to bind to the sigma-1 receptor with high affinity, leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide has been shown to have a range of biochemical and physiological effects, including modulation of calcium signaling, regulation of inflammatory pathways, and protection against oxidative stress. In animal models, N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide has been shown to have neuroprotective effects against ischemic injury and to improve cognitive function in Alzheimer's disease models.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide in lab experiments is its high affinity for the sigma-1 receptor, which allows for precise targeting of this receptor in cellular and animal models. However, one limitation of using N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide, including further investigation of its neuroprotective effects in animal models of neurodegenerative disease, exploration of its anti-inflammatory properties in models of chronic inflammation, and development of more water-soluble derivatives for use in experimental settings. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide and its potential for therapeutic use in humans.
Conclusion:
In conclusion, N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide is a promising compound for scientific research due to its potential use as a ligand for the sigma-1 receptor and its diverse biological activities. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide for therapeutic use in humans.
Synthesis Methods
The synthesis of N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide involves a multi-step process that starts with the reaction of 2,3-dimethylbenzoyl chloride with 3-methylphenylamine to form N-(2,3-dimethylphenyl)-3-methylbenzamide. This intermediate is then reacted with acetic anhydride and a catalytic amount of pyridine to form N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide. The yield of this process is typically around 60-70%, with a purity of greater than 95%.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide has been used in a variety of scientific research applications, including as a ligand for the sigma-1 receptor, which is involved in a range of physiological processes such as pain perception, cognition, and neuroprotection. N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide has also been investigated for its potential use as an anti-inflammatory agent and as a neuroprotective agent in conditions such as Alzheimer's disease.
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-12-6-4-8-15(10-12)11-17(19)18-16-9-5-7-13(2)14(16)3/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISNZTBXFNHQLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(3-methylphenyl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5291123.png)


![N-(4-{[(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5291147.png)



![1-[3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenyl]-2-imidazolidinone](/img/structure/B5291181.png)

![N-[5-methoxy-2-(4-morpholinyl)phenyl]butanamide](/img/structure/B5291193.png)
![4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5291199.png)
![4-{4-[(2-bromobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B5291200.png)
![4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide](/img/structure/B5291212.png)
![N-(4-chlorophenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5291213.png)